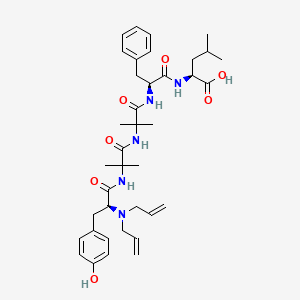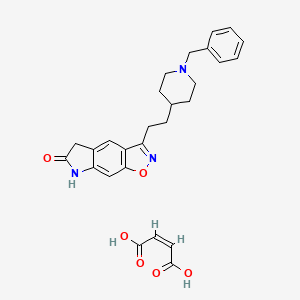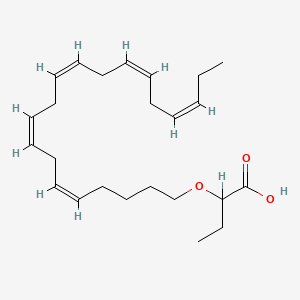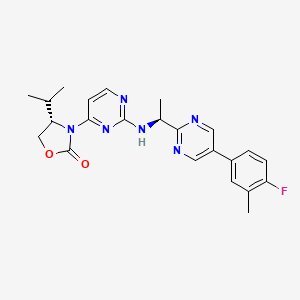
(S)-4-Amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile
Descripción general
Descripción
IPI-3063 is a Selective Phosphoinoside-3-Kinase p110δ Inhibitor. IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation. IPI-3063 is a highly potent molecule useful for studying p110δ function in immune cells.
Aplicaciones Científicas De Investigación
Inhibition of Phosphoinoside-3-Kinase p110δ
IPI-3063 is a potent and selective inhibitor of the p110δ isoform of phosphoinoside-3-kinases (PI3Ks) . PI3Ks are important enzymes that relay signals from cell surface receptors to downstream mediators driving cellular functions .
Suppression of B Cell Survival
IPI-3063 has been found to potently suppress B cell survival . This could have implications for diseases where B cell survival is a factor, such as certain types of cancer or autoimmune diseases .
Suppression of B Cell Proliferation
In addition to suppressing B cell survival, IPI-3063 also potently suppresses B cell proliferation . This could be particularly useful in conditions where B cell proliferation is problematic, such as lymphomas .
Suppression of Plasmablast Differentiation
IPI-3063 has been found to suppress plasmablast differentiation . Plasmablasts are a type of B cell that produce antibodies, so this could have implications for diseases where antibody production is a factor .
Increase in Antibody Class Switching to IgG1
Interestingly, while IPI-3063 suppresses many B cell functions, it has been found to increase antibody class switching to IgG1 . This could potentially be useful in situations where an increase in IgG1 antibodies is desirable .
Inhibition of Human B Cell Proliferation
In addition to its effects on mouse B cells, IPI-3063 has also been found to potently inhibit human B cell proliferation in vitro . This suggests that it could potentially be used in human therapies .
Mecanismo De Acción
Target of Action
IPI-3063, also known as (S)-4-Amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile, is a potent and selective inhibitor of PI3K p110δ . The p110δ catalytic isoform of PI3K is a rational target since it is critical for B lymphocyte development, survival, activation, and differentiation .
Mode of Action
IPI-3063 interacts with its target, the p110δ isoform of PI3K, inhibiting its function . This inhibition suppresses the signaling relay from cell surface receptors to downstream mediators, driving cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by IPI-3063 is the phosphoinoside-3-kinase (PI3K) pathway . PI3K enzymes are lipid kinases that produce 3′-phosphorylated phosphoinositides, which act as second messengers to relay signals from cell-surface receptors to downstream mediators .
Pharmacokinetics
IPI-3063 has been found to have good pharmacokinetics in mice . .
Result of Action
The inhibition of PI3K p110δ by IPI-3063 results in a potent reduction in mouse B cell proliferation, survival, and plasmablast differentiation . It also increases antibody class switching to IgG1, almost to the same degree as a pan-PI3K inhibitor . Similarly, IPI-3063 potently inhibits human B cell proliferation in vitro .
Action Environment
Propiedades
IUPAC Name |
4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHAYOJCPNWKBL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does IPI-3063 interact with its target, p110δ, and what are the downstream effects of this interaction in B cells?
A: IPI-3063 exhibits high selectivity for the p110δ isoform of PI3K. While the exact binding mechanism hasn't been detailed in the provided abstract [], it's highly likely that IPI-3063 occupies the ATP-binding pocket of p110δ, preventing its enzymatic activity. This inhibition disrupts downstream signaling pathways crucial for B cell function. The study demonstrates that IPI-3063 effectively reduces mouse B cell proliferation and survival []. Additionally, it potently inhibits the differentiation of B cells into plasmablasts, impacting their antibody production capacity []. Interestingly, IPI-3063 was shown to enhance antibody class switching to IgG1 [], a finding that warrants further investigation to understand its implications for humoral immunity.
Q2: The research mentions a comparative study of IPI-3063 with a pan-PI3K inhibitor. What insights did this comparison provide regarding the role of p110δ in B cell responses?
A: Comparing IPI-3063's effects to a pan-PI3K inhibitor provided crucial information about the dominant role of p110δ in B cell responses. The study found that IPI-3063, despite being a selective inhibitor, showed comparable potency to the pan-PI3K inhibitor in suppressing B cell proliferation, survival, and differentiation []. This observation strongly suggests that p110δ is the principal PI3K isoform driving these critical functions in B cells. The research further strengthens this conclusion by demonstrating the minimal impact of the p110γ inhibitor AS-252424 on B cell activity []. These findings highlight the potential of selectively targeting p110δ for modulating B cell-mediated immune responses.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)

![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)



![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)